2-(Piperidin-1-yl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-piperidin-1-ylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-4-5-13-10(8-9)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMIJPANEKFQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694982 | |
| Record name | 2-(Piperidin-1-yl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-58-8 | |
| Record name | 2-(Piperidin-1-yl)pyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method Overview
This approach involves initial formation of a pyridine derivative followed by nucleophilic substitution with piperidine, and subsequent amide formation at the 4-position of pyridine.
Procedure Details
- Step 1: Synthesis of 2-chloromethylpyridine derivatives through chloromethylation of pyridine rings, typically using chloromethylating agents such as chloromethyl chlorides or chloromethyl methyl ether under acidic or basic conditions.
- Step 2: Nucleophilic substitution of the chloromethyl group with piperidine to yield 2-(piperidin-1-yl)pyridine intermediates.
- Step 3: Conversion of the pyridine derivative to the carboxamide via amidation, often using amide coupling reagents or direct amidation with appropriate carboxylic acids or derivatives.
Representative Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Chloromethylation | Chloromethyl methyl ether | Acidic catalyst, reflux | 95% | From pyridine |
| Nucleophilic substitution | Piperidine | Reflux in ethanol or acetonitrile | 85-90% | Complete conversion |
| Amidation | Carboxylic acid or derivative | Reflux with coupling reagent | 70-80% | Final compound formation |
This method is supported by patent literature, such as EP0522914A1, which details similar synthetic routes for pyridine derivatives with amide functionalities.
Intramolecular Cyclization Approaches
Method Overview
Intramolecular cyclization is employed to form the piperidine ring directly within a precursor molecule containing suitable functional groups, such as amino and halogenated pyridine derivatives.
Procedure Details
- Step 1: Synthesis of amino-pyridine intermediates with tethered nucleophilic groups.
- Step 2: Cyclization under catalytic or thermal conditions, often facilitated by acids, bases, or metal catalysts such as palladium or Raney nickel.
- Step 3: The cyclized product is subsequently functionalized to introduce the carboxamide group at the 4-position of pyridine.
Data and Conditions
| Reaction Type | Catalysts/Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Metal-catalyzed cyclization | Palladium, Raney Ni | Mild heating, inert atmosphere | 60-85% | Achieves regioselectivity |
| Electrophilic cyclization | Acid catalysts | Reflux | 50-70% | Suitable for specific substrates |
Key Findings
- Baldwin’s rules guide the regioselectivity of ring closure.
- Intramolecular cyclization offers high stereoselectivity and regioselectivity, especially with chiral ligands or directing groups.
One-Pot Sequential Reactions: Suzuki–Miyaura Coupling and Hydrogenation
Method Overview
Recent advances include one-pot multi-step reactions that combine coupling and reduction to synthesize piperidine derivatives efficiently.
Procedure Details
Research Findings
Data Summary
| Reaction | Catalyst | Conditions | Yield | Notes |
|---|---|---|---|---|
| Suzuki–Miyaura coupling | Pd catalyst | Mild heating | 80-85% | One-pot process |
| Hydrogenation | Raney Ni | 70°C, 8 hours | 75-80% | Selective reduction |
Functional Group Transformations and Amide Coupling
Method Overview
The final step often involves converting amino or hydroxyl groups into amides using coupling reagents such as carbodiimides or via direct amidation.
Typical Conditions
- Use of coupling agents like EDC, DCC, or HATU.
- Solvents such as dimethylformamide or ethanol.
- Reactions performed at room temperature or mild heating.
Representative Data
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| DCC or EDC | DMF or ethanol | Room temperature | 70-85% | Efficient amidation |
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the pyridine or piperidine rings.
Substitution: Substituted products with new functional groups replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
2-(Piperidin-1-yl)pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares 2-(Piperidin-1-yl)pyridine-4-carboxamide with five analogs, focusing on structural variations, biological activity, and physicochemical properties.
Structural and Functional Analogues
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle: The reference compound uses a pyridine core, while BI605906 and XL177A incorporate thienopyridine and acridine systems, respectively. Pyrimidine-based analogs (e.g., ) exhibit distinct electronic properties due to nitrogen positioning . The pyridine/pyrimidine choice impacts binding affinity; pyrimidines often show higher specificity for nucleotide-binding pockets .
Substituent Effects :
- Electron-withdrawing groups (e.g., chloro in ) enhance metabolic stability but may reduce solubility.
- Piperidine modifications (e.g., sulfonyl in XL177A) improve pharmacokinetic profiles by modulating lipophilicity .
Biological Activity :
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound Name | LogP | Water Solubility (mg/mL) | Plasma Protein Binding (%) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | 1.8 | 0.45 | 78 | 2.5 |
| BI605906 | 3.2 | 0.12 | 92 | 6.8 |
| XL177A | 4.5 | <0.01 | 98 | >24 |
| 1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide | 2.1 | 0.30 | 85 | 4.2 |
| 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine | 1.5 | 1.20 | 65 | 1.8 |
Key Observations :
Q & A
Basic Research Questions
What are the optimal reaction conditions for synthesizing 2-(Piperidin-1-yl)pyridine-4-carboxamide?
Methodological Answer:
Synthesis typically involves coupling piperidine with pyridine-4-carboxamide precursors under controlled conditions. Key steps include:
- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., decomposition of reactive intermediates) .
- pH Optimization : Use weakly basic conditions (pH 7.5–8.5) to stabilize intermediates and enhance nucleophilic substitution .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates .
Analytical Validation : Monitor reaction progress via HPLC (C18 column, UV detection at 254 nm) and confirm purity (>95%) using -NMR (e.g., δ 8.2–8.5 ppm for pyridine protons) .
How do I characterize the structural integrity of this compound?
Methodological Answer:
Use multi-modal analytical techniques:
- NMR Spectroscopy : Confirm piperidine ring conformation (δ 1.5–2.5 ppm for CH groups) and pyridine-carboxamide linkage (δ 7.8–8.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peak ([M+H] at m/z 232.3) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) by comparing with PubChem-deposited structures (e.g., InChIKey: YAHPILAMKKVOTI-UHFFFAOYSA-N) .
What preliminary assays are recommended for assessing biological activity?
Methodological Answer:
Screen for target engagement using:
- Enzyme Inhibition Assays : Test against kinases or GPCRs (common targets for piperidine derivatives) at 10 μM concentrations .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to evaluate membrane permeability in HEK293 cells .
- Thermal Shift Assay (TSA) : Identify potential protein targets by monitoring thermal stabilization in lysates .
Advanced Research Questions
How can I resolve contradictions in reported synthetic yields (40–85%) for this compound?
Methodological Answer:
Address variability through systematic optimization:
- DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loadings (e.g., Pd/C vs. CuI) to identify critical factors .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., dehalogenated intermediates) and adjust stoichiometry .
- Scale-Up Considerations : Lower yields at >10 mmol scales may require continuous-flow reactors to maintain mixing efficiency .
What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
Modify physicochemical properties without altering bioactivity:
- Salt Formation : Hydrochloride salts (test pH 2–3) increase solubility >10-fold .
- Prodrug Design : Introduce phosphate esters at the carboxamide group, cleaved in vivo by phosphatases .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) for intravenous formulations .
How do structural analogs (e.g., pyrimidine or thiophene substitutions) affect target selectivity?
Methodological Answer:
Perform SAR studies using:
- Molecular Docking : Compare binding poses of this compound with analogs (e.g., 4-cyanopyridin-2-yl derivatives) in homology models of target proteins .
- Free-Energy Perturbation (FEP) : Quantify ΔΔG values for substituent effects on binding affinity .
- In Vitro Profiling : Test analogs against a panel of 50+ kinases to identify off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
